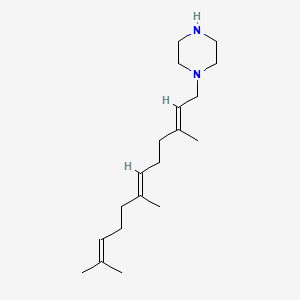
Carbanide;cyclopenta-1,3-diene;molybdenum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;cyclopenta-1,3-diene;molybdenum is an organometallic compound that features a molybdenum atom bonded to a cyclopenta-1,3-diene ligand and a carbanide group. This compound is part of a broader class of transition metal carbyne complexes, which are known for their unique bonding structures and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopenta-1,3-diene;molybdenum typically involves the reaction of molybdenum pentachloride with cyclopenta-1,3-diene in the presence of a reducing agent. One common method is the deprotonation of a molybdenum-carbene complex, which can be achieved using strong bases such as sodium hydride or potassium tert-butoxide . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactive intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient purification techniques to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
Carbanide;cyclopenta-1,3-diene;molybdenum undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to lower oxidation state species, often using hydride donors.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating.
Major Products
The major products formed from these reactions include various molybdenum complexes with different ligands, which can exhibit diverse reactivity and properties. For example, substitution reactions can yield molybdenum carbonyl complexes, which are valuable in catalysis .
科学的研究の応用
Carbanide;cyclopenta-1,3-diene;molybdenum has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving alkynes and nitriles.
Biology: Research is ongoing to explore its potential as a bioinorganic model compound, mimicking the active sites of certain enzymes.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of carbanide;cyclopenta-1,3-diene;molybdenum involves the interaction of the molybdenum center with various substrates. The molybdenum atom can engage in multiple bonding interactions, including sigma and pi bonds, with the ligands. This allows the compound to facilitate a range of chemical transformations, such as the activation of small molecules and the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Cyclopentadienylmolybdenum tricarbonyl: Similar in structure but contains carbonyl ligands instead of a carbanide group.
Molybdenum hexacarbonyl: A well-known molybdenum complex with six carbonyl ligands.
Molybdenum dichloride dioxane: Contains chloride ligands and is used in different catalytic applications.
Uniqueness
Carbanide;cyclopenta-1,3-diene;molybdenum is unique due to the presence of the carbanide group, which imparts distinct reactivity compared to other molybdenum complexes. This makes it particularly valuable in catalytic applications where specific reactivity is required .
特性
分子式 |
C12H16Mo-4 |
|---|---|
分子量 |
256.20 g/mol |
IUPAC名 |
carbanide;cyclopenta-1,3-diene;molybdenum |
InChI |
InChI=1S/2C5H5.2CH3.Mo/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q4*-1; |
InChIキー |
FBOAZBYMKXUTRG-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






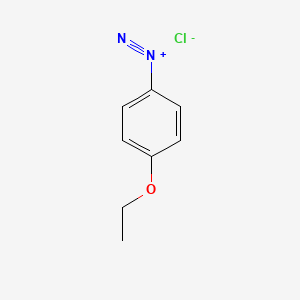
![2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)](/img/structure/B14659944.png)

![3-[[4-[Formyl(methyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B14659953.png)
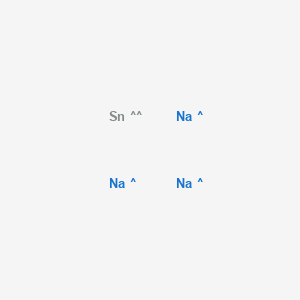
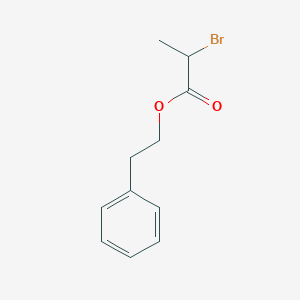
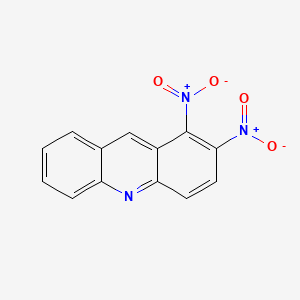
![N-[(2-amino-5-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine](/img/structure/B14659969.png)
